molecular formula C18H27N3O B14779583 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Cat. No.: B14779583
M. Wt: 301.4 g/mol
InChI Key: GVLDNPVFNOZPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with cyclopropylcarbonyl chloride under basic conditions to form the intermediate N-benzyl-N-cyclopropylcarboxamide. This intermediate is then reacted with 3-aminopropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide stands out due to its unique combination of a piperidine ring, benzyl group, and cyclopropyl group

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3

InChI Key

GVLDNPVFNOZPCG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.